molecular formula C9H6ClIN4O B5880693 N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide

N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B5880693
M. Wt: 348.53 g/mol
InChI Key: DWYALILNPLGCCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide (CIPTC) is a chemical compound that has been widely used in scientific research due to its unique properties. CIPTC is a heterocyclic compound that contains both a triazole ring and a carboxamide group. It is a potent inhibitor of protein kinase CK2, which is involved in numerous cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting CK2, which is overexpressed in many types of cancer. N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide has also been investigated for its potential anti-inflammatory properties. Additionally, N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide has been used as a tool compound to study the role of CK2 in various cellular processes.

Mechanism of Action

N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide inhibits CK2 by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, leading to a disruption of cellular signaling pathways. CK2 has been implicated in many cellular processes, including cell cycle progression, DNA repair, and apoptosis. Therefore, inhibition of CK2 by N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide can have a wide range of effects on cellular physiology.
Biochemical and Physiological Effects:
N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to induce apoptosis in cancer cells by inhibiting CK2. This effect is specific to cancer cells, as normal cells are less sensitive to N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide. Additionally, N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to reduce inflammation in animal models of inflammatory diseases. These effects are likely due to the inhibition of CK2-mediated signaling pathways.

Advantages and Limitations for Lab Experiments

N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide is a potent and specific inhibitor of CK2, making it a valuable tool compound for studying the role of CK2 in cellular physiology. However, N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide has limited solubility in water, which can make it difficult to work with in some experiments. Additionally, N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide has not been extensively studied in vivo, so its pharmacokinetics and toxicity are not well understood.

Future Directions

There are many potential future directions for research on N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide. One area of interest is the development of more soluble analogs of N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide for use in experiments. Additionally, further studies are needed to determine the pharmacokinetics and toxicity of N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide in vivo. Finally, N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide could be investigated for its potential therapeutic applications in cancer and inflammatory diseases.
Conclusion:
In conclusion, N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide is a potent inhibitor of protein kinase CK2 that has been extensively studied for its potential therapeutic applications. N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide inhibits CK2 by binding to the ATP-binding site of the kinase, leading to a disruption of cellular signaling pathways. N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases. However, N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide has limited solubility in water and has not been extensively studied in vivo. Future research on N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide could focus on developing more soluble analogs of the compound and investigating its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 4-iodo-2-chlorobenzoic acid with thiosemicarbazide followed by cyclization with sodium nitrite. The resulting compound is then treated with acetic anhydride to obtain N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide. This method has been optimized to produce high yields of pure N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide.

properties

IUPAC Name

N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClIN4O/c10-6-3-5(11)1-2-7(6)14-9(16)8-12-4-13-15-8/h1-4H,(H,14,16)(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYALILNPLGCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)NC(=O)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClIN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6767473

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